5,5-Dimethylhex-1-ene
Overview
Description
5,5-Dimethylhex-1-ene: is an organic compound with the molecular formula C8H16 . It is a type of alkene, characterized by the presence of a carbon-carbon double bond. The structure of this compound includes a hexene backbone with two methyl groups attached to the fifth carbon atom. This compound is also known by other names such as 5,5-Dimethyl-1-hexene and 5,5-Dimethylhexene-1 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethylhex-1-ene can be achieved through various organic synthesis methods. One common approach involves the alkylation of 1-hexene with methyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the base .
Industrial Production Methods: In industrial settings, this compound can be produced through catalytic cracking of larger hydrocarbons. This process involves breaking down larger hydrocarbon molecules into smaller ones, including alkenes like this compound. The reaction conditions often include high temperatures and the presence of a catalyst such as zeolites .
Chemical Reactions Analysis
Types of Reactions: 5,5-Dimethylhex-1-ene undergoes various chemical reactions typical of alkenes, including:
Oxidation: It can be oxidized to form alcohols, aldehydes, or carboxylic acids depending on the reagents and conditions used.
Reduction: Hydrogenation of this compound can yield 5,5-dimethylhexane.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or ozone (O3) in the presence of water.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Halogens like chlorine (Cl2) or bromine (Br2) in the presence of light or a catalyst
Major Products Formed:
Oxidation: 5,5-Dimethylhexan-1-ol, 5,5-Dimethylhexanal, or 5,5-Dimethylhexanoic acid.
Reduction: 5,5-Dimethylhexane.
Substitution: 5,5-Dimethyl-1-chlorohexane or 5,5-Dimethyl-1-bromohexane
Scientific Research Applications
Chemistry: 5,5-Dimethylhex-1-ene is used as a building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions .
Biology and Medicine:
Industry: In the industrial sector, this compound is utilized in the production of polymers and plastics . Its ability to undergo polymerization reactions makes it valuable in creating materials with specific properties .
Mechanism of Action
The mechanism of action for 5,5-Dimethylhex-1-ene primarily involves its reactivity as an alkene . The carbon-carbon double bond in the molecule is a site for various chemical reactions, including addition and polymerization. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
1-Hexene: Similar in structure but lacks the two methyl groups on the fifth carbon.
2,5-Dimethylhex-1-ene: Similar but with methyl groups on the second and fifth carbons.
4,5-Dimethylhex-1-ene: Similar but with methyl groups on the fourth and fifth carbons
Uniqueness: 5,5-Dimethylhex-1-ene is unique due to the specific placement of the methyl groups on the fifth carbon, which influences its chemical reactivity and physical properties. This structural uniqueness makes it valuable in specific synthetic and industrial applications .
Properties
IUPAC Name |
5,5-dimethylhex-1-ene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-5-6-7-8(2,3)4/h5H,1,6-7H2,2-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJIOVQKSAOPOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8064565 | |
Record name | 1-Hexene, 5,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8064565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.21 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7116-86-1 | |
Record name | 5,5-Dimethyl-1-hexene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7116-86-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,5-Dimethyl-1-hexene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007116861 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Hexene, 5,5-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Hexene, 5,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8064565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,5-dimethylhex-1-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.654 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5,5-DIMETHYL-1-HEXENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3IH86JV6U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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